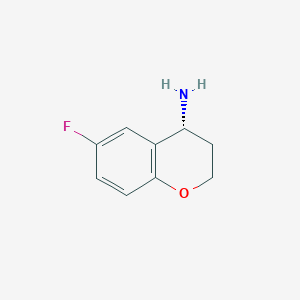

(R)-6-fluorochroman-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQYSVLMDHXHOV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677280 | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911825-61-1 | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911825-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-6-Fluorochroman-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-6-fluorochroman-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-6-fluorochroman-4-amine is a chiral heterocyclic amine that has garnered significant attention in medicinal chemistry and drug development. Its rigid, conformationally restricted framework and the presence of a fluorine atom make it a valuable building block for synthesizing a range of biologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the development of cardiovascular and neurological therapeutics.

Physicochemical Properties

This compound is typically available as its hydrochloride salt to improve its stability and handling properties. The free amine has a molecular formula of C₉H₁₀FNO and a molecular weight of approximately 167.18 g/mol . The hydrochloride salt has a molecular formula of C₉H₁₁ClFNO and a molecular weight of approximately 203.64 g/mol .

| Property | Value | Source |

| Molecular Formula (Free Amine) | C₉H₁₀FNO | |

| Molecular Weight (Free Amine) | 167.18 g/mol | |

| Molecular Formula (HCl Salt) | C₉H₁₁ClFNO | |

| Molecular Weight (HCl Salt) | 203.64 g/mol | |

| Appearance | Solid | |

| Storage | Room temperature, under inert atmosphere |

Spectroscopic and Analytical Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. Although specific spectra for this particular enantiomer are not widely published, the expected spectral characteristics can be inferred from the general knowledge of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton at the chiral center (C4), the diastereotopic protons of the methylene group adjacent to the oxygen (C2), and the methylene group at C3. The aromatic protons will likely appear as complex multiplets in the range of 6.5-7.5 ppm. The proton at C4, being adjacent to the amine and the aromatic ring, would likely be a multiplet in the 4.0-5.0 ppm region. The protons on C2 and C3 would appear as multiplets in the upfield region, typically between 2.0 and 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (110-160 ppm), with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The chiral carbon (C4) bearing the amino group would appear in the 45-60 ppm range. The C2 and C3 carbons would be found further upfield.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. For the free amine, the molecular ion peak [M]⁺ would be observed at m/z 167. For the hydrochloride salt, the base peak would likely correspond to the free amine at m/z 167 after the loss of HCl.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching of the primary amine as two bands in the 3300-3500 cm⁻¹ region.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

Aliphatic C-H stretching just below 3000 cm⁻¹.

-

N-H bending (scissoring) around 1600 cm⁻¹.

-

Aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

-

C-O-C stretching of the chroman ether linkage in the 1200-1250 cm⁻¹ region.

-

C-F stretching in the 1100-1200 cm⁻¹ region.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound is a key challenge and is crucial for its use in stereospecific drug synthesis. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Synthetic Pathways

A common precursor for the synthesis of 6-fluorochroman-4-amine is 6-fluorochroman-4-one . This ketone can be subjected to reductive amination or converted to an oxime followed by reduction to yield the racemic amine.

Figure 1: General synthetic routes to racemic 6-fluorochroman-4-amine.

Enantioselective Synthesis and Chiral Resolution

Obtaining the desired (R)-enantiomer requires either an enantioselective synthesis or the resolution of the racemic mixture.

Enantioselective Synthesis: Enantioselective methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For example, asymmetric reduction of the corresponding imine or oxime can be achieved using chiral reducing agents.

Chiral Resolution: A more common approach is the resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.

Figure 2: Workflow for the chiral resolution of 6-fluorochroman-4-amine.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amine group. It readily undergoes reactions typical of primary amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

These reactions allow for the facile incorporation of the this compound scaffold into larger, more complex molecules.

Applications in Drug Development

The primary application of this compound is as a key chiral building block in the synthesis of pharmaceuticals.

Intermediate in the Synthesis of Nebivolol

This compound is a crucial intermediate in some synthetic routes to Nebivolol , a highly selective β₁ adrenergic receptor blocker used for the treatment of hypertension. The synthesis of Nebivolol involves the coupling of two different chiral chroman fragments. The stereochemistry of the final molecule is critical for its pharmacological activity, necessitating the use of enantiomerically pure starting materials like this compound. While many industrial syntheses of Nebivolol start from 6-fluorochroman-2-carboxylic acid, the use of the 4-amino derivative represents an alternative and important synthetic strategy.

Scaffold for 5-HT₁A Receptor Antagonists

Derivatives of 6-fluorochroman have been extensively investigated as potential antagonists for the 5-HT₁A serotonin receptor. The chroman nucleus serves as a rigid scaffold to which various pharmacophoric groups can be attached. The introduction of an amino group at the 4-position, as in this compound, provides a convenient handle for further chemical modification to explore the structure-activity relationships (SAR) of this class of compounds. The fluorine atom can also enhance metabolic stability and receptor binding affinity. Studies have shown that modifications at the chroman C-4 position can improve receptor selectivity.

Figure 3: Simplified signaling pathway of the 5-HT1A receptor and the role of antagonists.

Conclusion

This compound is a valuable and versatile chiral building block in medicinal chemistry. Its synthesis, particularly in an enantiomerically pure form, is a key step in the production of important pharmaceuticals like Nebivolol. Furthermore, its rigid structure and the presence of a reactive amino group make it an attractive scaffold for the development of new therapeutic agents, especially in the field of neuroscience. Further research into the physical and chemical properties of this compound will undoubtedly facilitate its broader application in drug discovery and development.

References

- Pharmacological Activities of Chromene Deriv

- (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem. (URL: [Link])

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (URL: [Link])

- (S)-6-fluorochroman-4-amine hydrochloride | C9H11ClFNO | CID 56973614 - PubChem. (URL: [Link])

- Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed. (URL: [Link])

- (4R)-6-fluoroisochroman-4-amine | C9H10FNO | CID 130657337 - PubChem. (URL: [Link])

- (4S)-6-fluoroisochroman-4-amine | C9H10FNO | CID 130768212 - PubChem. (URL: [Link])

- Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - NIH. (URL: [Link])

- (S)-6-Fluorochroman-4-amine hydrochloride - Lead Sciences. (URL: [Link])

- NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R[R[R]]]] and ([2R[2S[S[S]]]]-(±)- α,α' -[imino-bis(methylene)

- Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists - NIH. (URL: [Link])

- This compound hydrochloride, CAS No. 911826-09-0 - iChemical. (URL: [Link])

- Chiral resolution - Wikipedia. (URL: [Link])

- ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. | Request PDF. (URL: [Link])

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF. (URL: [Link])

- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry - Vapourtec. (URL: [Link])

- A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol].

- Preparation method of 6-fluorochroman-2-formic acid - Google P

- (S)-5-fluorochroman-4-amine | C9H10FNO | CID 96737630 - PubChem. (URL: [Link])

- 5-Fluorochroman-4-amine | C9H10FNO | CID 59704898 - PubChem. (URL: [Link])

- Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communic

- (4R)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride - PubChem. (URL: [Link])

(R)-6-fluorochroman-4-amine IUPAC name and structure

An In-depth Technical Guide to (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine

Abstract

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine, commonly known as (R)-6-fluorochroman-4-amine, is a chiral heterocyclic amine that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid, bicyclic core, featuring a strategically placed fluorine atom and a chiral amine center, makes it a valuable and versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and critical role in drug development, with a particular focus on its application as a key intermediate. The discussion is grounded in established synthetic methodologies and highlights the rationale behind experimental choices, offering researchers and drug development professionals a detailed resource for understanding and utilizing this important chemical entity.

Chemical Identity and Structure

The precise chemical identity of a molecule is fundamental to its application in research and development. The structure of this compound incorporates a chroman scaffold, which is a dihydropyran ring fused to a benzene ring. A fluorine substituent at the 6-position and an amine group at the chiral center of the 4-position define its specific characteristics.

-

IUPAC Name: (4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine

-

Synonyms: this compound, (4R)-6-fluoro-chroman-4-ylamine

-

Molecular Formula: C₉H₁₀FNO

-

Molecular Weight: 167.18 g/mol [1]

The stereochemistry at the C4 position, designated as '(R)' (Rectus), is crucial for the biological activity of its downstream derivatives. The fluorine atom at the C6 position is a key feature, often introduced to enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

Chemical Structure:

(A simplified 2D representation of this compound)

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a multi-step process that requires precise control over reaction conditions to establish the desired stereochemistry. The most common and industrially scalable approach involves the synthesis of a key precursor, 6-fluorochroman-4-one, followed by asymmetric reduction or reductive amination.

Synthesis of the Key Precursor: 6-Fluorochroman-4-one

The versatile building block 6-fluorochroman-4-one serves as the immediate precursor to the target amine.[2] Its synthesis typically begins with readily available starting materials like p-fluorophenol.

Workflow for 6-Fluorochroman-4-one Synthesis:

Caption: Synthetic pathway from p-fluorophenol to 6-fluorochroman-4-one.

Experimental Protocol: Synthesis of 6-Fluorochroman-4-one

This protocol is based on established methodologies for the synthesis of the chromanone core structure.[2][3]

Step 1: Synthesis of 2-(4-Fluorophenoxy)but-2-enedioic Acid

-

In a suitable reaction vessel, dissolve p-fluorophenol and dimethyl butynedioate in methanol at a molar ratio of 1:1.1.

-

Cool the mixture to 10-15°C and add triethylamine as a catalyst.

-

Allow the addition reaction to proceed for 1 hour.

-

Perform an in situ hydrolysis by adding aqueous sodium hydroxide solution and maintaining the temperature at 25-35°C for 3 hours.[2]

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the solid to yield 2-(4-fluorophenoxy)but-2-enedioic acid.

Step 2: Cyclization and Reduction to 6-Fluorochroman-4-one

-

Carefully dissolve the diacid from Step 1 in concentrated sulfuric acid. The acid serves as both a solvent and the cyclizing agent.[2]

-

Maintain the temperature below 30°C to ensure the stability of the ketone group.

-

After cyclization is complete, perform a catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (≤3.0 MPa) to selectively saturate the chromene ring without reducing the ketone.[2]

-

Work-up the reaction mixture to isolate the final product, 6-fluorochroman-4-one.

Chiral Resolution and Amination

With the achiral ketone in hand, the critical amine stereocenter can be introduced. This is typically achieved through one of two primary strategies:

-

Asymmetric Reductive Amination: This is the most direct method, where the ketone reacts with an ammonia source (e.g., ammonia or a protected amine) in the presence of a chiral catalyst and a reducing agent to directly form the (R)-amine.

-

Racemic Synthesis and Resolution: The ketone can be converted to a racemic mixture of the amine via standard reductive amination (e.g., using NaBH₃CN and ammonium acetate). The resulting (R/S)-6-fluorochroman-4-amine is then resolved into its constituent enantiomers using a chiral acid (e.g., tartaric acid) to form diastereomeric salts that can be separated by crystallization.

Applications in Drug Development

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific enantiomer, this compound, is a highly sought-after intermediate, primarily for its role in the synthesis of complex cardiovascular drugs.

| Property / Application | Description | Significance in Drug Development |

| Chemical Scaffold | Fluorinated Chroman Amine | Provides a rigid, three-dimensional structure that can be used to precisely orient functional groups for optimal interaction with biological targets. |

| Key Intermediate | Building block for Nebivolol[4][5] | Essential for constructing one of the chiral centers in Nebivolol, a highly cardioselective beta-blocker used to treat hypertension.[4] |

| Fluorine Substitution | C6-Fluoro group | The fluorine atom enhances lipophilicity and can block sites of metabolism, improving the pharmacokinetic profile (e.g., oral bioavailability, half-life) of the final drug.[2] |

| Chiral Center | (R)-configuration at C4 | Stereochemistry is critical for biological activity. The specific (R) configuration is required for the desired pharmacological effect in its derivatives like Nebivolol. |

| Broader Potential | 5-HT1A Receptor Antagonism | Derivatives of the 6-fluorochroman core have shown potent activity as 5-HT1A receptor antagonists, indicating potential applications in treating neurological disorders.[6] |

Case Study: Role in the Synthesis of Nebivolol

Nebivolol is a complex molecule with four chiral centers, which is marketed as a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The synthesis of these specific stereoisomers relies on enantiopure building blocks. This compound and its derivatives are critical starting materials for constructing the (R,R,R)-fragment of the active (S,R,R,R)-Nebivolol isomer.[4][5] The synthesis involves coupling this amine-containing fragment with another chiral chroman-based epoxide.[4] The precise stereochemistry of the amine is paramount for the final compound's high selectivity for β1-adrenergic receptors.

Logical Flow of Nebivolol Synthesis Intermediate:

Caption: Role of the chiral amine as a key fragment in Nebivolol synthesis.

Conclusion

(4R)-6-fluoro-3,4-dihydro-2H-chromen-4-amine is more than a simple chemical; it is an enabling tool for the creation of sophisticated, life-saving pharmaceuticals. Its synthesis requires careful control of reaction conditions to achieve the necessary enantiopurity. The structural features—the rigid chroman core, the strategic fluorine atom, and the vital chiral amine—combine to make it an invaluable asset for medicinal chemists. Understanding the synthesis and application of this key intermediate provides insight into the intricate process of modern drug design and development, underscoring the critical link between fundamental organic chemistry and advanced therapeutic applications.

References

- Benchchem. 6-Fluorochroman-4-one | High-Purity Research Chemical. [URL: https://vertexaisearch.cloud.google.

- PubChem. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuaWcwzSEKsXNxJHdOByE8FEVU2f6BGcyIrrZyOf5v00dadV2sNSTELLGMFlCpHCnyw4f8-PCCU0tREM2J-iDdnZyZPpRZepFrENrd9Kz55R3Nk6tj9FPyaN7v01vLK0JG_H2cIXDqpaD9k0nH]

- Google Patents. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvGKQQdep9XjTGWcc43Y_hRZ6393r9-eGAZPJlnIj7SDnwmpPDi3hS9ykpN6lCxC1dKHhp0MdYkdZYiTQN09iJrwzw7a01e-5CQCW5dx7ePfAP79_FhPwqrchqGNPOuHbR_VOh66tC5LXN4QMCww==]

- National Institutes of Health (NIH). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErKWJxYkHVO_QU50TTcn8HVEG8RwOLp04NSQI9-SQpAFEAkOdoKxJE7NUi0suSrTSo34y47YkyEgDC1bFD3TYul_CbDZQ-waCloQhN71f4wNSPLk9CCLULi8ee5j8ojx76IYmu-JTrHm4zu-Y=]

- PubMed. Crystal Structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOLvqy0a9v-EQnARnK9VfY-s8dzaYHUt2mN2TrER6HU8cM5mHkaBCTbSYkLYUAnjICXxUUBvEts_uup1hPK3nVy6uMzHHd3TaoNim1cOmbueTSbCzjTfmILZBtg3cgaqGLLQaa]

- PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWrvG_PETYPKdYeWmqrlO02J7MpnGnr_8E78Z3VBW4QqS8HdPxUMBGVqgkKBUfC4AjaS8TeDYjFlAArfuPVRF5sUn4iiJckBhXPavdypBKrMsuYd_XxA-OgI5qxTACFCYKCyM=]

- ResearchGate. A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETOtb-Arac_2BxyL09MCjFRp_nTZqWaXAc9Zvy1jF-ZQ3KPIpP4DYl2MRX2CDDYZL5pt7yr218OzbhNL_i-vJRcOguDsKfqfZmcwQ4kzUx6GpDrwwNQH4_k6KRv1xiPmtnY1EQlI8OI3VaL-kvWxhhn8hVfPpvdLId_YECOuS4Czdj2VKG3FYReyQDeZp8FiZpkpeGZ2xZynsIdzeMgHSVkHnsI8mObEShX3_4ZVyBIb1NcPQdUYQ1pOrMkPAoCLQbfVLyt-46WX4G]

- Google Patents. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzupMGlGU-u3719bR0oaeQAVHz3c-1UWo8pRaWLeUQUW0XSoNbYx--0zldG_nah-kZpN31Q1SxzHGH6bDPHFi6R2uBtuk6q1d-xrxzuU_B_eW7QgQD7z1QnwmvZQUBilaW0ORULL874QKxLIQ=]

Sources

- 1. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 4. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-6-fluorochroman-4-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

(S)-6-fluorochroman-4-amine is a chiral synthetic building block of significant interest in medicinal chemistry, primarily due to its prevalence in the core structure of various pharmacologically active agents. This comprehensive technical guide provides a detailed exploration of a robust and reproducible methodology for the synthesis of (S)-6-fluorochroman-4-amine. The synthetic strategy hinges on the preparation of the racemic amine via a direct reductive amination of 6-fluorochroman-4-one, followed by an efficient chiral resolution protocol employing a tartaric acid derivative. Furthermore, this guide delineates a thorough characterization of the final enantiomerically pure compound, encompassing spectroscopic and chromatographic techniques. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in the field of drug discovery and development.

Introduction: The Significance of (S)-6-fluorochroman-4-amine

The chroman scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, often leading to enhanced pharmacokinetic profiles. The stereochemistry of the amine group at the 4-position is frequently crucial for target engagement and biological efficacy. Consequently, access to enantiomerically pure (S)-6-fluorochroman-4-amine is a critical step in the synthesis of numerous drug candidates, including those targeting central nervous system disorders and cardiovascular diseases.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic and analytical challenges and their solutions in the preparation of this valuable chiral intermediate.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of (S)-6-fluorochroman-4-amine is most efficiently achieved through a two-stage process:

-

Stage 1: Synthesis of Racemic 6-fluorochroman-4-amine. This is accomplished via the direct reductive amination of the readily available precursor, 6-fluorochroman-4-one.

-

Stage 2: Chiral Resolution. The racemic mixture is then resolved to isolate the desired (S)-enantiomer using a chiral resolving agent.

This approach is often favored in process chemistry for its scalability and cost-effectiveness compared to a direct asymmetric synthesis, which may require more expensive chiral catalysts and stringent reaction conditions.

Stage 1: Synthesis of Racemic 6-fluorochroman-4-amine

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis. For this particular substrate, a direct reductive amination offers a high-yielding and straightforward approach.

Principle of Reductive Amination: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical to selectively reduce the C=N bond in the presence of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their mildness and selectivity.[1]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 6-fluorochroman-4-one (1.0 eq) in methanol (10 mL/g of ketone) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (10 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 1 hour. Basify the solution to pH > 10 with 2 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude racemic 6-fluorochroman-4-amine can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the product as a solid or oil.

Stage 2: Chiral Resolution of (±)-6-fluorochroman-4-amine

Chiral resolution via the formation of diastereomeric salts is a classical and highly effective method for separating enantiomers on a preparative scale.[2][3] The choice of the resolving agent is crucial and often requires empirical screening. For primary amines, chiral carboxylic acids are commonly employed. (+)-Di-p-toluoyl-D-tartaric acid is a commercially available and often effective resolving agent for a wide range of racemic amines.[2]

Principle of Diastereomeric Salt Formation: The reaction of a racemic amine with an enantiomerically pure chiral acid results in the formation of a mixture of two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve racemic 6-fluorochroman-4-amine (1.0 eq) in a suitable solvent such as methanol or ethanol with gentle heating. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent. Add the acid solution to the amine solution.

-

Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For complete crystallization, the flask can be stored at 4 °C for 24 hours.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Liberation of the (S)-Amine: Suspend the collected diastereomeric salt in water and add a 2 M NaOH solution dropwise until the pH is > 10.

-

Extraction: Extract the liberated free amine with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification and Characterization: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-6-fluorochroman-4-amine. The enantiomeric excess (e.e.) should be determined by chiral HPLC.

Characterization of (S)-6-fluorochroman-4-amine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, with coupling patterns indicative of a substituted benzene ring. Methylene and methine protons of the chroman ring will appear at higher field, with characteristic splitting patterns. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. Aliphatic carbons of the chroman ring will appear at higher field. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns typical for amines, such as alpha-cleavage, are expected.[4] |

Table 1: Predicted NMR Data for (S)-6-fluorochroman-4-amine (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H₂ | 4.1 - 4.3 (m) | ~65 |

| C3-H₂ | 1.9 - 2.2 (m) | ~30 |

| C4-H | 4.0 - 4.2 (t) | ~50 |

| C5-H | 6.7 - 6.9 (dd) | ~115 (d, JCF ≈ 23 Hz) |

| C7-H | 6.8 - 7.0 (dd) | ~117 (d, JCF ≈ 7 Hz) |

| C8-H | 6.6 - 6.8 (dd) | ~114 |

| C4a | - | ~122 |

| C5a | - | ~158 (d, JCF ≈ 240 Hz) |

| C8a | - | ~148 |

| NH₂ | 1.5 - 2.5 (br s) | - |

Note: These are estimated chemical shifts based on analogous structures and may vary slightly from experimental values. 'd' denotes doublet and 'J' denotes coupling constant.

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.

Principle of Chiral HPLC: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with the chiral selector of the CSP. These complexes have different stabilities, leading to different retention times.[5]

Proposed Chiral HPLC Method

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers.

Physicochemical Characterization

| Property | Value/Description |

| Molecular Formula | C₉H₁₀FNO |

| Molecular Weight | 167.18 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | To be determined experimentally |

| Optical Rotation | The specific rotation, [α]D, should be measured for the enantiomerically pure sample. The (S)-enantiomer is expected to have a specific, non-zero rotation.[6][7] The sign (+ or -) and magnitude are key identifiers of the specific enantiomer. |

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of (S)-6-fluorochroman-4-amine. By employing a robust reductive amination followed by a classical chiral resolution, this valuable building block can be obtained in high purity and enantiomeric excess. The detailed protocols and characterization data provided herein serve as a reliable resource for researchers engaged in the synthesis of complex chiral molecules for drug discovery and development. The emphasis on the rationale behind the chosen methods aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot similar synthetic challenges.

References

- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.

- Benchchem. (2025). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. Benchchem.

- SUMICHIRAL. Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.

- Benchchem. (2025).

- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 177-187.

- Benchchem. (2025). Application Notes and Protocols for the Use of Di-p-toluoyl-D-tartaric Acid in Asymmetric Synthesis. Benchchem.

- Wikipedia. (2024).

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Phenomenex.

- ResearchGate. (2021). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.

- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- Master Organic Chemistry. (2017).

- The Royal Society of Chemistry. (2017).

- Wikipedia. (2024).

- The Royal Society of Chemistry. (2014). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. The Royal Society of Chemistry.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Organic Chemistry Portal.

- Chemistry LibreTexts. (2022).

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube.

- Google Patents. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- ResearchGate. (2022). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor.

- ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- PubMed. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. PubMed.

- Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.

- SciSpace. (2017).

- Thieme. 13C NMR Spectroscopy. Thieme.

- PubMed. (2007).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

The Strategic Conversion of 6-Fluorochroman-4-one to Novel Amine Scaffolds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorochroman-4-one has emerged as a pivotal precursor in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active amine derivatives. The strategic introduction of a fluorine atom at the 6-position enhances the molecule's lipophilicity and metabolic stability, making it an attractive starting point for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis of amines derived from 6-fluorochroman-4-one, with a primary focus on the reductive amination of the C4-ketone. We will delve into the mechanistic underpinnings of this transformation, explore various synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting amine derivatives, highlighting their potential in targeting a range of therapeutic areas, including neurodegenerative diseases and cancer.

Introduction: The Significance of the 6-Fluorochroman-4-one Scaffold

The chroman-4-one framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom at the 6-position of the chroman-4-one ring system imparts unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of the fluorinated scaffold can improve membrane permeability and bioavailability.

The ketone at the 4-position of 6-fluorochroman-4-one serves as a key functional handle for the introduction of diverse amine functionalities. The conversion of this ketone to an amine opens up a vast chemical space for the generation of novel compounds with the potential to interact with a variety of biological targets.

Synthesis of 6-Fluorochroman-4-one

The efficient synthesis of 6-fluorochroman-4-one is a critical first step in its utilization as a precursor for amine synthesis. A common and effective method involves a two-step process starting from 4-chloro-2-fluorophenol.

Step 1: Synthesis of 3-(4-chloro-2-fluorophenoxy)propanoic acid

This intermediate is prepared through a nucleophilic substitution reaction between 4-chloro-2-fluorophenol and 3-chloropropionic acid under basic conditions.

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized 3-(4-chloro-2-fluorophenoxy)propanoic acid undergoes cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield the target 6-chloro-8-fluorochroman-4-one.[1] A similar strategy can be employed to synthesize 6-fluorochroman-4-one.

The Gateway to Amine Diversity: Reductive Amination of the C4-Ketone

Reductive amination is a powerful and widely used method for the conversion of ketones to amines.[2][3] This one-pot reaction typically involves the reaction of the ketone with an amine in the presence of a reducing agent.

Reaction Mechanism

The reductive amination of 6-fluorochroman-4-one proceeds through a two-step mechanism:

-

Imine/Enamine Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the chromanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion (from primary amines) or an enamine (from secondary amines).

-

Reduction: The iminium ion or enamine is then reduced by a suitable reducing agent to afford the final amine product.

Methodologies for Reductive Amination

A variety of reagents and catalytic systems can be employed for the reductive amination of 6-fluorochroman-4-one, each with its own advantages in terms of selectivity, reactivity, and functional group tolerance.

Borohydride-Based Reducing Agents

Sodium borohydride (NaBH₄) and its derivatives are commonly used reducing agents for this transformation.

-

Sodium Borohydride (NaBH₄): A cost-effective and readily available reagent. The reaction is typically carried out in an alcoholic solvent.[2]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for the reduction of iminium ions over ketones, allowing for a one-pot reaction.

-

Sodium Triacetoxyborohydride (Na(OAc)₃BH): Another mild and selective reducing agent that is often used for the reductive amination of a wide range of aldehydes and ketones.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to hydride-based reductions. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas.

Named Reactions for Amine Synthesis

Several classic named reactions in organic chemistry provide alternative routes for the synthesis of amines from ketones.

-

Leuckart-Wallach Reaction: This reaction utilizes formic acid or its derivatives as both the reducing agent and the source of the amine. It is particularly useful for the synthesis of N-methyl and N-formyl amines.

-

Eschweiler-Clarke Reaction: This method is specifically used for the methylation of primary or secondary amines using formaldehyde and formic acid. It can be applied to the product of a primary reductive amination to obtain the corresponding tertiary amine.

Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Asymmetric reductive amination of 6-fluorochroman-4-one can be achieved using chiral catalysts or by employing biocatalysis.

Catalytic Asymmetric Reductive Amination

The use of chiral transition metal catalysts, such as those based on iridium or rhodium, in combination with chiral ligands, can facilitate the enantioselective reduction of the intermediate imine.

Biocatalytic Reductive Amination

Engineered amine dehydrogenases and imine reductases have emerged as powerful tools for the asymmetric synthesis of amines.[4] These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.

Applications and Biological Activities of 6-Fluorochroman-4-one Derived Amines

The amine derivatives of 6-fluorochroman-4-one have shown promise in a variety of therapeutic areas, underscoring the value of this scaffold in drug discovery.

Neurological Disorders

Chroman-4-amine derivatives have been identified as potent and selective inhibitors of enzymes implicated in neurodegenerative diseases, such as cholinesterases and monoamine oxidases. The 6-fluoro substitution can enhance the potency and selectivity of these inhibitors.

Cancer

The chroman-4-one scaffold has been explored for the development of anticancer agents. Derivatives of 6-fluorochroman-4-one have been investigated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme that is overexpressed in several types of cancer.

Structure-Activity Relationship (SAR) Studies

SAR studies on 4-aminochroman derivatives have revealed key structural features that govern their biological activity. The nature of the substituent on the amine nitrogen, as well as the substitution pattern on the chroman ring, can significantly impact potency and selectivity. For instance, studies on related thiochroman-4-one derivatives have shown that electron-withdrawing groups at the 6-position can enhance antifungal activity.[5]

Experimental Protocols

General Procedure for Reductive Amination using Sodium Borohydride:

-

To a solution of 6-fluorochroman-4-one (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in methanol (10 mL) at 0 °C, add sodium borohydride (1.5 mmol) portionwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-fluorochroman-4-amine derivative.

Data Presentation

Table 1: Physicochemical Properties of 6-Fluorochroman-4-one

| Property | Value |

| Molecular Formula | C₉H₇FO₂ |

| Molecular Weight | 166.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 114-116 °C |

| Solubility | Soluble in common organic solvents |

Visualization

Reaction Workflow

Caption: General workflow for the synthesis of 6-fluorochroman-4-amine derivatives.

Mechanistic Pathway

Caption: Simplified mechanism of reductive amination of 6-fluorochroman-4-one.

Conclusion

6-Fluorochroman-4-one stands as a valuable and versatile precursor for the synthesis of a wide range of novel amine derivatives with significant potential in drug discovery. The reductive amination of its C4-ketone provides a straightforward and efficient route to access this chemical diversity. The strategic incorporation of fluorine, coupled with the ability to introduce various amine functionalities, allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules. Further exploration of the synthetic methodologies, particularly in the realm of asymmetric synthesis, and comprehensive structure-activity relationship studies will undoubtedly lead to the discovery of new and potent therapeutic agents based on the 6-fluorochroman-4-amine scaffold.

References

- New Steroidal 4-Aminoquinolines Antagonize Botulinum Neurotoxin Serotype A in Mouse Embryonic Stem Cell Derived Motor Neurons in Post-intoxication Model. (n.d.).

- Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025). PubMed Central. [Link]

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC). [Link]

- Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2025).

- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]

- A Mild, Pyridine-Borane-Based Reductive Amination Protocol. (n.d.). Sciencemadness.org. [Link]

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. [Link]

- ChemInform Abstract: Novel Synthetic Route of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic Acid. (2025).

- Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. (2025).

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.).

- Secondary amines as coupling partners in direct catalytic asymmetric reductive amin

- (S)-6-fluorochroman-4-amine hydrochloride. (n.d.). PubChem. [Link]

- Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. (1977). PubMed. [Link]

- (S)-6-Fluorochroman-4-amine. (n.d.). PubChem. [Link]

- Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. (n.d.). PubMed. [Link]

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv

- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PubMed Central. [Link]

- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gctlc.org [gctlc.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorination in Chroman Derivatives: A Technical Guide to Unlocking Enhanced Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool to modulate and enhance its therapeutic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of effects. As a Senior Application Scientist, the aim here is to provide a cohesive narrative that elucidates the causal relationships between fluorination, physicochemical properties, and the resulting biological activities of chroman derivatives. We will explore the synthetic methodologies for creating these valuable compounds, delve into their diverse biological activities—including antiviral, anticancer, anti-inflammatory, neuroprotective, and antioxidant effects—and provide detailed, field-proven experimental protocols for their evaluation. This guide emphasizes the "why" behind the "how," offering insights into the rationale for experimental design and the interpretation of results, all grounded in authoritative, verifiable references.

The Rationale for Fluorination: A Physicochemical Perspective

The introduction of fluorine, the most electronegative element, into the chroman scaffold is not a trivial modification; it is a strategic decision rooted in the unique properties of the fluorine atom.[2] These properties can profoundly alter a molecule's steric and electronic profile, leading to significant improvements in its pharmacokinetic and pharmacodynamic properties.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can prolong the in vivo half-life of a drug candidate.[4]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target.[3] This can lead to enhanced binding affinity and greater selectivity for the target protein over off-target molecules.

-

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

The decision of where to place the fluorine atom(s) on the chroman ring is a critical aspect of rational drug design, often guided by structure-activity relationship (SAR) studies. For instance, in the case of chroman-4-one inhibitors of Sirtuin 2 (SIRT2), electron-withdrawing groups, such as fluorine, at the 6- and 8-positions have been shown to enhance inhibitory activity, whereas a fluoro substituent at the 7-position resulted in only weak activity.[3][5] This highlights the nuanced and position-dependent impact of fluorination.

Synthetic Strategies for Fluorinated Chroman Derivatives

The successful synthesis of fluorinated chroman derivatives is a prerequisite for exploring their biological potential. Several synthetic routes have been developed, often involving the cyclization of fluorinated precursors.

A common and efficient method for the synthesis of fluorinated 2-arylchroman-4-ones involves a p-toluenesulfonic acid-catalyzed one-pot reaction of fluorinated 2-hydroxyacetophenones with benzaldehydes.[6] Another approach involves the cyclization of 2'-hydroxychalcones in the presence of an acid catalyst.[4] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Below is a generalized synthetic workflow for the preparation of fluorinated chroman-4-ones.

Caption: Generalized workflow for the synthesis of fluorinated chroman-4-ones.

Biological Activities and Therapeutic Potential

The strategic fluorination of chroman derivatives has unlocked a wide spectrum of enhanced biological activities, positioning these compounds as promising candidates for various therapeutic applications.

Antiviral Activity

Fluorinated 2-arylchroman-4-ones have demonstrated significant potential as antiviral agents, particularly against influenza viruses.[6] A notable example is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, which exhibited potent activity against the Influenza A/Puerto Rico/8/34 (H1N1) virus, as well as other influenza strains.[6]

Mechanism of Action: While the precise antiviral mechanism is still under investigation, it is hypothesized that these compounds may interfere with critical stages of the viral life cycle, such as viral entry into host cells or viral replication.[3] Some flavonoids, the parent class of many chroman derivatives, are known to inhibit viral neuraminidase or interfere with the viral hemagglutinin protein.[3]

Caption: Potential points of inhibition in the viral life cycle.

Anticancer Activity and SIRT2 Inhibition

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer.[3][7] The inhibition of SIRT2 is a promising strategy for cancer therapy.

Mechanism of Action: One of the proposed anticancer mechanisms of SIRT2 inhibitors involves the regulation of α-tubulin acetylation.[3] By inhibiting SIRT2, these compounds increase the acetylation of α-tubulin, which in turn affects microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: SIRT2 inhibition by fluorinated chromans leads to apoptosis.

Neuroprotective Effects

The role of chroman derivatives in neuroprotection is an emerging area of research, with fluorinated analogs showing promise in the context of neurodegenerative diseases like Alzheimer's.[2][8] The inhibition of SIRT2 is also relevant here, as this enzyme is implicated in neurodegenerative processes.[7] Additionally, some chroman derivatives have been shown to exert neuroprotective effects through the activation of key signaling pathways.

Mechanism of Action: One such pathway is the TRKB-CREB-BDNF signaling cascade. Activation of the Tropomyosin receptor kinase B (TRKB) by neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) leads to the phosphorylation of cAMP response element-binding protein (CREB), which in turn promotes the expression of genes involved in neuronal survival and plasticity.[9] Some coumarin derivatives, structurally related to chromans, have been shown to activate this pathway, suggesting a potential mechanism for fluorinated chromans.[9]

Caption: Potential neuroprotective mechanism via the TRKB-CREB-BDNF pathway.

Anti-inflammatory and Antioxidant Activities

Fluorinated chroman derivatives also exhibit potent anti-inflammatory and antioxidant properties. Their anti-inflammatory effects are often attributed to the modulation of key signaling pathways like NF-κB and MAPK, which are central regulators of inflammation. As antioxidants, they can directly scavenge free radicals, with fluorination sometimes enhancing this capacity.[3]

Data Presentation: The Impact of Fluorination

The enhanced biological activity of fluorinated chroman derivatives is best illustrated through quantitative data. The following tables summarize the comparative efficacy of fluorinated versus non-fluorinated analogs in various assays.

Table 1: Comparison of Antioxidant Activity [3]

| Compound | Structure | EC50 (µg/mL) |

| 3',4',5'-Trihydroxyflavone | Non-fluorinated | 0.33 |

| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | 0.24 |

Table 2: Antiviral Activity of a Fluorinated Chroman-4-one [6]

| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) | 6 | 150 |

Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of fluorinated chroman derivatives.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay is designed to measure a compound's ability to inhibit the deacetylase activity of the SIRT2 enzyme.

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay Buffer (e.g., Tris-HCl with NaCl and a reducing agent)

-

Developer solution

-

96-well black microplates

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a dilution series of the test compound in the assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme to each well containing either the test compound or vehicle control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate and NAD+ to each well.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction and generate a fluorescent signal by adding the developer solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.[3]

-

Antiviral Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

-

Reagents and Materials:

-

Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

-

Virus stock of known titer

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agar or methylcellulose)

-

Test compound

-

Fixative solution (e.g., formalin)

-

Staining solution (e.g., crystal violet)

-

Multi-well cell culture plates

-

-

Procedure:

-

Seed a monolayer of host cells in multi-well plates and incubate until confluent.

-

Infect the cell monolayer with a known amount of virus.

-

After a brief incubation period for viral adsorption, remove the virus-containing medium.

-

Overlay the cells with a semi-solid medium containing various concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the IC50 value as the concentration that reduces the plaque number by 50% compared to the untreated control.[3]

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay evaluates the free radical scavenging capacity of the test compounds.[3]

-

Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-

Prepare a dilution series of the test compound in methanol.

-

Add the test compound at various concentrations to the DPPH solution in a 96-well plate.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value from the dose-response curve.[3]

-

Caption: A generalized workflow for in vitro biological activity assessment.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chroman scaffold represents a highly effective approach for optimizing the biological activity of this important class of compounds. The evidence presented in this guide demonstrates that fluorination can lead to significant enhancements in antiviral, anticancer, neuroprotective, anti-inflammatory, and antioxidant properties. The provided experimental protocols offer a robust framework for the continued investigation and development of these promising therapeutic agents.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological effects, particularly in the context of complex signaling networks. Further exploration of structure-activity relationships will also be crucial for the rational design of next-generation fluorinated chroman derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for developing novel and effective therapies based on the versatile chroman scaffold.

References

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity | Request PDF. (2023).

- Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). PubMed.

- The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (n.d.).

- Synthesis of fluorinated 4H-chromen-4-ones from 2-hydroxyacetophenones and in vitro evaluation of their anticancer and antiviral activity | Request PDF. (2025).

- Synthetic Fluorination Methodology. (n.d.). Altmaniacs.

- Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (n.d.).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. (n.d.). ACS Publications.

- Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease. (n.d.). PubMed.

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? (n.d.). MDPI.

- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.

- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI.

- The major signaling pathways involved in the neuroprotective effects of... (n.d.). ResearchGate.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC.

- Fluoride nanoparticles could hold promise in treating Alzheimer's. (2022).

- Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. (2012). PubMed.

- Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein. (n.d.). MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Discovery and Synthesis of Novel 6-Fluorochroman Compounds: A Guide to Strategy and Execution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide not just a methodology, but a strategic framework for the discovery and synthesis of novel 6-fluorochroman compounds. We will delve into the fundamental rationale behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application. The chroman scaffold is a privileged structure in medicinal chemistry, and its strategic fluorination, particularly at the 6-position, offers a powerful tool for modulating physicochemical and biological properties.[1][2]

The Strategic Imperative: Why 6-Fluorochroman?

The decision to incorporate fluorine into a drug candidate is a deliberate strategy aimed at enhancing its therapeutic profile.[3][4] Fluorine, being the most electronegative element, imparts unique properties to organic molecules that are highly desirable in drug design.[5][6] When applied to the chroman scaffold, the introduction of a fluorine atom at the 6-position can profoundly influence the molecule's behavior.

Key Physicochemical & Pharmacokinetic Enhancements:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5][7] Placing fluorine at the 6-position can block a potential "metabolic soft spot," thereby increasing the compound's half-life and bioavailability.[8]

-

Binding Affinity & Potency: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with target proteins.[9] This can translate directly to increased binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine is considered a lipophilic bioisostere of a hydrogen atom or a hydroxyl group.[10][11][12] Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for its ability to cross cell membranes and reach its site of action.[13] This modulation can improve absorption and tissue penetration.[7]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[14] This is a critical parameter that affects a drug's solubility, ionization state at physiological pH, and interaction with its biological target.

The following diagram illustrates the logical workflow from the strategic decision to utilize the 6-fluorochroman scaffold to its synthesis and eventual application.

Caption: High-level workflow from strategic conception to application of 6-fluorochroman compounds.

Synthetic Strategies for the 6-Fluorochroman Core

The synthesis of 6-fluorochroman derivatives hinges on the reliable construction of the core heterocyclic system. A common and robust approach begins with a commercially available fluorinated phenol, which ensures the fluorine atom is precisely positioned from the outset.

Retrosynthetic Analysis

A logical retrosynthetic analysis of a generic 6-fluorochroman derivative reveals key disconnections. The chroman ring can be disconnected at the ether linkage and the C2-C3 bond, often leading back to a substituted phenol and a C3 synthon. A common intermediate is the corresponding chroman-4-one, which is readily prepared and can be further modified.

Caption: Retrosynthetic analysis of a 6-fluorochroman derivative.

Core Synthesis Protocol: From p-Fluorophenol to 6-Fluorochroman-4-one

This protocol details a reliable, multi-step synthesis of the key intermediate, 6-fluoro-8-hydroxychroman-4-one, which serves as a versatile platform for further derivatization.[15] The methodology is based on established procedures for analogous substituted chromans.[16]

Step 1: Michael Addition to form 3-(4-Fluorophenoxy)propanoic acid

-

Objective: To couple the phenolic starting material with a three-carbon side chain.

-

Procedure:

-

To a stirred solution of p-fluorophenol (1.0 eq) in a suitable solvent such as water or tert-butanol, add a base like sodium hydroxide (1.1 eq).

-

Heat the mixture to 50-60 °C until a clear solution is obtained.

-

Add acrylic acid (1.05 eq) dropwise, maintaining the temperature.

-

Continue heating for 4-6 hours until TLC or LC-MS analysis indicates consumption of the starting phenol.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~2.

-

The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Causality: The basic conditions deprotonate the phenol, forming a phenoxide which acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of acrylic acid. This is a highly efficient and regioselective method for forming the required C-O bond.

Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation)

-

Objective: To form the chroman-4-one ring system.

-

Procedure:

-

Add the 3-(4-fluorophenoxy)propanoic acid (1.0 eq) to an excess of a strong acid/dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.

-

Pour the hot, viscous mixture carefully onto crushed ice.

-

The cyclized product will precipitate. Allow the ice to melt completely, then collect the solid by filtration.

-

Wash the solid thoroughly with water and aqueous sodium bicarbonate solution to remove residual acid. Dry the product under vacuum.

-

-

Causality: The strong acid protonates the carboxylic acid, forming a highly electrophilic acylium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich aromatic ring to form the six-membered heterocyclic ring.

The following diagram illustrates this core synthetic pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. research.brighton.ac.uk [research.brighton.ac.uk]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of (R)-6-fluorochroman-4-amine

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-6-fluorochroman-4-amine, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established scientific principles and data from analogous structures. The methodologies presented herein are designed to serve as a robust framework for the empirical validation and characterization of this compound.

Introduction: The Significance of this compound